molecular formula C9H6ClNO2S B1456386 Methyl 2-chlorobenzo[D]thiazole-5-carboxylate CAS No. 90225-03-9

Methyl 2-chlorobenzo[D]thiazole-5-carboxylate

Cat. No. B1456386
CAS RN: 90225-03-9
M. Wt: 227.67 g/mol
InChI Key: BYLOHEPCHOXXGW-UHFFFAOYSA-N
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Description

“Methyl 2-chlorobenzo[D]thiazole-5-carboxylate” is a chemical compound with the CAS Number: 90225-03-9 . Its molecular formula is C9H6ClNO2S and it has a molecular weight of 227.67 . The IUPAC name for this compound is methyl 2-chloro-1,3-benzothiazole-5-carboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 2-chlorobenzo[D]thiazole-5-carboxylate” is 1S/C9H6ClNO2S/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h2-4H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, nitrogen, oxygen, and sulfur atoms.


Physical And Chemical Properties Analysis

“Methyl 2-chlorobenzo[D]thiazole-5-carboxylate” is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, such as sulfazole, have been found to exhibit antimicrobial properties . This suggests that “Methyl 2-chlorobenzo[D]thiazole-5-carboxylate” could potentially be used in the development of new antimicrobial drugs.

Antiretroviral Activity

Some thiazole derivatives, like ritonavir, are used as antiretroviral drugs . This indicates a potential application of “Methyl 2-chlorobenzo[D]thiazole-5-carboxylate” in the treatment of retroviral infections, such as HIV.

Antifungal Activity

Thiazole derivatives like abafungin have demonstrated antifungal properties . This suggests a possible use of “Methyl 2-chlorobenzo[D]thiazole-5-carboxylate” in the creation of antifungal medications.

Anticancer Activity

Certain thiazole derivatives, such as tiazofurin, have been used in anticancer treatments . This implies that “Methyl 2-chlorobenzo[D]thiazole-5-carboxylate” could potentially be used in cancer research and treatment.

Anti-inflammatory Activity

Thiazole derivatives have shown anti-inflammatory properties . This suggests that “Methyl 2-chlorobenzo[D]thiazole-5-carboxylate” could potentially be used in the development of anti-inflammatory drugs.

Antioxidant Activity

Thiazole derivatives have demonstrated antioxidant properties . This indicates a potential application of “Methyl 2-chlorobenzo[D]thiazole-5-carboxylate” in the creation of antioxidant drugs or supplements.

Safety and Hazards

“Methyl 2-chlorobenzo[D]thiazole-5-carboxylate” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

methyl 2-chloro-1,3-benzothiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLOHEPCHOXXGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chlorobenzo[D]thiazole-5-carboxylate

CAS RN

90225-03-9
Record name methyl 2-chloro-1,3-benzothiazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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